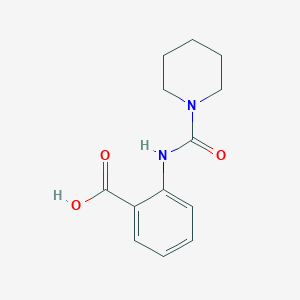

2-(piperidine-1-carbonylamino)benzoic Acid

描述

Contextualization within Modern Chemical Biology and Medicinal Chemistry

2-(piperidine-1-carbonylamino)benzoic acid belongs to the class of urea (B33335) derivatives, a group of compounds central to drug development and medicinal chemistry. nih.gov The urea functionality is a key structural motif in numerous bioactive compounds and clinically approved drugs. nih.govresearchgate.net Its importance stems from the ability to form multiple, stable hydrogen bonds with biological targets like proteins and receptors, which is fundamental to achieving specific biological activity. nih.gov Compounds incorporating a urea moiety, such as the subject of this article, are instrumental in modulating drug potency and selectivity. This has led to their successful application in developing a wide array of therapeutic agents, including anticancer, antibacterial, and anti-HIV drugs. nih.gov The integration of benzoic acid and piperidine (B6355638) rings with a urea linker creates a scaffold with significant potential for creating targeted interactions within biological systems.

Structural Features and Chemical Significance within Benzoic Acid Derivatives

Structurally, this compound is a multifaceted molecule. It is a derivative of benzoic acid, an aromatic carboxylic acid first identified in the 16th century. preprints.org The benzoic acid scaffold itself is a building block in the synthesis of a vast number of bioactive molecules. preprints.org

The molecule's architecture features three key components:

A Benzoic Acid Core: This provides a rigid aromatic platform and a carboxylic acid group, which can participate in ionic interactions or function as a hydrogen bond donor/acceptor.

A Urea Linker (-NH-CO-NH-): This linker is critical for its biological activity. The urea group is a potent hydrogen bond donor and acceptor, allowing for strong and specific binding to enzyme active sites or receptor pockets. nih.govresearchgate.net

A Piperidine Ring: This saturated heterocyclic moiety adds a three-dimensional character to the molecule and can influence properties such as solubility, lipophilicity, and metabolic stability. Piperidine and its derivatives are common in pharmacologically active compounds. nih.gov

The combination of these features in an ortho-substituted pattern on the benzene (B151609) ring creates a specific conformational arrangement that can be crucial for its interaction with biological targets.

Table 1: Key Structural Components and Their Significance

| Component | Chemical Class | Significance in Medicinal Chemistry |

| Benzoic Acid | Aromatic Carboxylic Acid | Provides a rigid scaffold; the carboxyl group acts as a key interaction point (hydrogen bonding, ionic interactions). preprints.org |

| Urea Linker | Urea | Acts as a strong hydrogen bond donor and acceptor, crucial for binding to biological targets. nih.gov |

| Piperidine Ring | Saturated Heterocycle | Influences solubility, lipophilicity, metabolic stability, and provides a 3D structural element for target engagement. nih.gov |

Overview of Reported and Potential Research Trajectories for the Compound

Research into this compound and its analogues points toward several promising therapeutic areas. The broader class of urea-benzoic acid derivatives has been investigated for a range of biological activities. nih.govrsc.org Research suggests that the subject compound may exhibit potential antimicrobial activities. smolecule.com

Given the established roles of its constituent parts, several research trajectories are evident:

Enzyme Inhibition: The urea functionality is a known feature in many enzyme inhibitors. For example, derivatives of benzoic and cinnamic acids containing piperidine amides have been investigated as tyrosinase inhibitors. nih.gov This suggests that this compound could be a candidate for screening against various enzymatic targets.

Anticancer Research: Both benzoic acid and urea derivatives are scaffolds found in numerous anticancer agents. researchgate.netpreprints.org Urea-containing drugs like sorafenib (B1663141) are used to treat various cancers, often by inhibiting protein kinases. researchgate.net The structural elements of this compound make it a molecule of interest for development as a potential anticancer therapeutic.

Catalysis: Beyond direct therapeutic applications, urea-benzoic acid structures have been used to functionalize nanoparticles, creating catalysts for organic synthesis. nih.govrsc.org This highlights the compound's utility in broader chemical research.

Rationale for Comprehensive Academic Investigation

The unique combination of a benzoic acid core, a hydrogen-bonding urea linker, and a conformationally significant piperidine ring provides a strong rationale for the comprehensive academic investigation of this compound. Its structure represents a convergence of motifs that have proven successful in medicinal chemistry. nih.govpreprints.orgnih.gov

A thorough investigation is warranted to fully characterize its physicochemical properties, explore its potential biological activities through systematic screening, and understand its structure-activity relationships (SAR). Such studies could unlock its potential as a lead compound for developing new therapeutic agents or as a versatile tool in synthetic chemistry. The exploration of this compound and its derivatives could lead to the discovery of novel drugs with improved efficacy and selectivity in areas of unmet medical need. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-(piperidine-1-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(17)10-6-2-3-7-11(10)14-13(18)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOQHTNEOFCCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Piperidine 1 Carbonylamino Benzoic Acid

Strategic Development of Synthetic Pathways

The construction of the urea (B33335) moiety in 2-(piperidine-1-carbonylamino)benzoic acid involves the coupling of a 2-aminobenzoic acid (anthranilic acid) derivative with piperidine (B6355638) via a carbonyl group. Traditional and modern methods have been developed to achieve this transformation, each with distinct advantages and challenges.

Optimized Approaches for Benzoic Acid Derivative Condensation

Direct condensation of a benzoic acid derivative with an amine to form a urea is challenging due to the competitive acid-base reaction between the carboxylic acid and the amine, which forms a stable ammonium (B1175870) carboxylate salt. researchgate.net Therefore, synthetic strategies typically involve the activation of one of the amine components.

One of the most straightforward methods for forming unsymmetrical ureas is the reaction of an amine with an isocyanate. commonorganicchemistry.com In this context, the synthesis would involve generating an isocyanate from 2-aminobenzoic acid, which would then react with piperidine. However, the synthesis and handling of isocyanates can be hazardous, often requiring the use of toxic reagents like phosgene (B1210022). nih.gov

Alternative one-pot methods circumvent the isolation of isocyanates. For instance, the Curtius rearrangement of an acyl azide, generated from the corresponding carboxylic acid, can produce an isocyanate in situ, which is then trapped by an amine. commonorganicchemistry.commdpi.com Palladium-catalyzed C-N cross-coupling reactions have also emerged as a powerful tool for constructing N-aryl ureas, offering a general route to unsymmetrical products. nih.gov

Table 1: Comparison of General Condensation Strategies for N-Aryl Urea Synthesis

| Method | Key Reagents | Advantages | Disadvantages | Citations |

| Isocyanate + Amine | Pre-formed isocyanate, amine | Simple, high-yielding | Isocyanates can be unstable and hazardous to prepare/handle. nih.gov | commonorganicchemistry.com |

| In situ Isocyanate Generation | Acyl azides (Curtius), Carbamates | Avoids isolation of toxic isocyanates. | May require specific precursors or catalysts. | commonorganicchemistry.comnih.gov |

| Metal-Catalyzed Cross-Coupling | Aryl halide, urea, Pd catalyst | General and efficient for unsymmetrical ureas. | Relies on often expensive metal catalysts. researchgate.net | nih.gov |

Controlled Synthesis Utilizing Carbonylating Agents and Piperidine

Carbonylating agents provide a versatile alternative to pre-formed isocyanates for synthesizing ureas. These reagents act as a carbonyl source to bridge the two amine components. N,N'-Carbonyldiimidazole (CDI) is a widely used, safer alternative to phosgene. commonorganicchemistry.comnih.gov It is a crystalline solid that reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then readily reacts with a second amine to furnish the urea. nih.gov The order of addition is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

Other carbonylating agents include:

Disuccinimidyl carbonate (DSC) : Another phosgene substitute that offers a safe route to ureas. sigmaaldrich.com

S,S-dimethyldithiocarbonate (DMDTC) : Can be used as a phosgene substitute for the carbonylation of amines in aqueous media. organic-chemistry.org

Carbon Dioxide (CO2) : As a green and abundant C1 source, CO2 can be used for the direct carbonylation of amines, often in the presence of a catalyst and a dehydrating agent, to form ureas. ionike.com

The general mechanism involves the initial reaction of the carbonylating agent with one amine (e.g., 2-aminobenzoic acid) to form an activated intermediate. This intermediate is then subjected to nucleophilic attack by the second amine (piperidine) to yield the final product, this compound.

Phosgene-Mediated Synthesis and Alternatives

Historically, phosgene (COCl₂) was the reagent of choice for synthesizing ureas and their isocyanate precursors. nih.govrsc.org The reaction of an amine with phosgene generates an isocyanate, which can then be reacted with a second amine to produce an unsymmetrical urea. nih.gov However, phosgene is an extremely toxic gas, making its use highly hazardous and subject to strict regulations. sigmaaldrich.comrsc.org

Due to the significant safety and environmental concerns associated with phosgene, several safer substitutes have been developed: researchgate.net

Diphosgene (trichloromethyl chloroformate) : A liquid that is easier to handle than gaseous phosgene but decomposes to phosgene under reaction conditions. sigmaaldrich.com

Triphosgene (B27547) (bis(trichloromethyl) carbonate) : A stable, crystalline solid that serves as a convenient and safer source of phosgene in situ. commonorganicchemistry.comsigmaaldrich.com It is often preferred for laboratory-scale synthesis. asianpubs.orgacs.org One-third of an equivalent of triphosgene provides one equivalent of phosgene for the reaction. mdpi.com

These phosgene equivalents still generate the highly toxic phosgene during the reaction and thus require careful handling. commonorganicchemistry.com The development of entirely phosgene-free synthetic routes, such as those using CDI, DSC, or CO₂, represents a significant advancement in safer chemical synthesis. researchgate.netrsc.org

Regioselective and Stereoselective Synthesis Considerations

For the synthesis of this compound, regioselectivity is a primary consideration. The starting material, 2-aminobenzoic acid (anthranilic acid), possesses two nucleophilic sites: the amino group (-NH₂) and the carboxyl group (-COOH). Synthetic methods must be chemoselective, favoring reaction at the amino group to form the urea linkage while leaving the carboxylic acid intact.

Methods involving the formation of an isocyanate from the amino group inherently provide the correct regioselectivity. In copper-catalyzed amination reactions, protocols have been developed for the chemo- and regioselective cross-coupling of 2-chlorobenzoic acids with amines, which proceed without the need for protecting the acid functionality. nih.govnih.gov Similarly, transformations of isatin (B1672199) (1H-indole-2,3-dione) can provide regioselectively substituted anthranilic acids. scielo.br

Stereoselectivity is not an intrinsic feature of this compound itself, as it is an achiral molecule. However, if a chiral derivative of piperidine were used in the synthesis, considerations for maintaining the stereochemical integrity of the chiral center would be necessary. Standard urea formation reactions are not expected to affect existing stereocenters on the amine components.

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety. nih.gov The synthesis of ureas, including this compound, has been a focus of such improvements, moving away from hazardous reagents like phosgene and isocyanates. researchgate.netrsc.org

Key green chemistry principles applicable to this synthesis include:

Prevention : Designing syntheses to prevent waste generation is preferable to treating waste after it has been created. nih.govacs.org This is exemplified by the shift from phosgene to cleaner carbonylating agents.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods often exhibit high atom economy.

Use of Safer Chemicals : The use of toxic reagents like phosgene is being replaced by safer alternatives such as CDI, DSC, and CO₂. researchgate.netrsc.org

Safer Solvents : Efforts are made to use less hazardous solvents or even conduct reactions in water or under solvent-free conditions. organic-chemistry.org

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. nih.gov Palladium and copper catalysts are used in modern C-N coupling reactions to form related compounds. nih.govnih.gov

Use of Renewable Feedstocks : A major goal is the use of renewable resources. The synthesis of "green urea" from green ammonia (B1221849) and captured CO₂ from non-fossil-fuel sources is a significant area of research, particularly for large-scale production. ureaknowhow.comrsc.orgresearchgate.net

Comprehensive Characterization Methodologies in Academic Research

The structural elucidation and confirmation of this compound rely on a suite of standard spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the molecular structure.

¹H NMR : Would show characteristic signals for the aromatic protons of the benzoic acid ring, the aliphatic protons of the piperidine ring, and the N-H proton of the urea linkage. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2-disubstitution pattern. dergipark.org.tr

¹³C NMR : Would display distinct resonances for the carbonyl carbons (one from the urea and one from the carboxylic acid), the aromatic carbons, and the aliphatic carbons of the piperidine ring. asianpubs.orgmdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying key functional groups. Expected characteristic absorption bands would include:

N-H stretching vibrations for the urea group (around 3300 cm⁻¹). asianpubs.org

C=O stretching vibrations for the urea carbonyl (typically 1630-1680 cm⁻¹) and the carboxylic acid carbonyl (around 1700 cm⁻¹). asianpubs.orgresearchgate.net

O-H stretching for the carboxylic acid. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition of the compound. asianpubs.orgmdpi.com

X-ray Crystallography : For a crystalline solid, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in the solid state. researchgate.net N-aryl ureas are known to form well-defined hydrogen-bonded structures, often referred to as "urea tapes". researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic-H | ~7.0 - 8.2 ppm |

| Piperidine-H (aliphatic) | ~1.5 - 3.5 ppm | |

| Urea N-H | Variable, ~8.0 - 9.5 ppm | |

| Carboxylic Acid O-H | Variable, broad, >10 ppm | |

| ¹³C NMR | Carboxylic Acid C=O | ~165 - 175 ppm |

| Urea C=O | ~150 - 160 ppm | |

| Aromatic-C | ~110 - 145 ppm | |

| Piperidine-C (aliphatic) | ~20 - 50 ppm | |

| IR | N-H stretch | ~3300 cm⁻¹ |

| C=O stretch (acid) | ~1700 cm⁻¹ | |

| C=O stretch (urea) | ~1650 cm⁻¹ |

Post-Synthetic Chemical Modifications and Functionalization

The post-synthetic modification of this compound offers a versatile approach to generate a library of novel derivatives with tailored functionalities. These transformations can target the piperidine ring, the aromatic core, or the connecting urea linkage, each providing a unique avenue for structural diversification.

Oxidative Derivatization Strategies

Oxidative reactions on the piperidine moiety of N-acylpiperidines, such as the title compound, primarily proceed through the formation of N-acyliminium ion intermediates. These reactive species are susceptible to nucleophilic attack, enabling the introduction of various functional groups at the α-position to the nitrogen atom.

One common strategy involves the use of hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) [PhI(OAc)₂] or iodosobenzene (B1197198) [(PhIO)n], in the presence of a bromine source like trimethylsilyl (B98337) bromide (TMSBr). nih.gov This combination effectively generates molecular bromine in situ, which can then initiate the oxidation process. nih.gov While N-benzoylpiperidine itself has shown resistance to conversion under certain conditions, carbamate-protected piperidines undergo α,β-oxidation. nih.gov For instance, treatment of N-isopropyloxycarbonyl-piperidine with these reagents in a nucleophilic solvent like methanol (B129727) can yield α-methoxy-β-bromo derivatives. nih.gov

The proposed mechanism for such transformations involves the initial formation of an α-bromo-carbamate, which readily ionizes to an N-acyliminium ion. Subsequent elimination of a β-proton generates an enamide intermediate. This enamide can then react with bromine to form a β-bromo N-acyliminium ion, which is subsequently trapped by the solvent (e.g., methanol) to afford the α,β-functionalized product. nih.gov

Table 1: Oxidative Functionalization of N-Acylpiperidine Derivatives

| Starting Material | Reagents | Solvent | Product |

|---|---|---|---|

| N-isopropyloxycarbonyl-piperidine | (PhIO)n, TMSBr | Methanol | α-methoxy-β-bromo-N-isopropyloxycarbonyl-piperidine |

It is important to note that the presence of the o-benzoic acid group in this compound could influence the course of these oxidative reactions, potentially participating in the reaction or altering the electronic properties of the N-acylpiperidine system.

Reductive Transformation Pathways

The reduction of the amide functionality within the this compound structure can lead to diverse products depending on the reducing agent and reaction conditions. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines. youtube.commasterorganicchemistry.com

In the context of N-aroylpiperidines, LiAlH₄ reduction typically cleaves the carbonyl group, yielding the corresponding N-alkylated piperidine. For this compound, this would likely result in the formation of 2-((piperidin-1-ylmethyl)amino)benzoic acid. The mechanism of amide reduction by LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen atom to the aluminum species. Subsequent steps lead to the cleavage of the C-O bond and formation of an iminium ion intermediate, which is then further reduced to the amine. youtube.com

It is crucial to consider the reactivity of the carboxylic acid group present in the target molecule. Carboxylic acids are also readily reduced by LiAlH₄ to primary alcohols. masterorganicchemistry.com Therefore, the reduction of this compound with LiAlH₄ is expected to yield 2-((piperidin-1-ylmethyl)amino)methanol. Careful control of stoichiometry and reaction conditions might allow for selective reduction, although this can be challenging with a powerful reducing agent like LiAlH₄.

Table 2: Potential Reductive Transformations of this compound

| Reducing Agent | Potential Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2-((piperidin-1-ylmethyl)amino)methanol |

Catalytic hydrogenation offers a milder alternative for the reduction of the aromatic ring while potentially leaving the amide and carboxylic acid functionalities intact, leading to 2-(piperidine-1-carbonylamino)cyclohexanecarboxylic acid.

Selective Substitution Reactions on the Piperidine Moiety

The direct functionalization of the C-H bonds of the piperidine ring provides a powerful tool for introducing substituents with high precision. One of the most effective methods for achieving this is through directed lithiation followed by quenching with an electrophile. nih.govnih.gov

For N-acylpiperidines, particularly those with a tert-butoxycarbonyl (Boc) protecting group, deprotonation with a strong base like n-butyllithium, often in the presence of a chelating agent like TMEDA, can occur at the α-position to the nitrogen. nih.gov The resulting organolithium species can then be trapped with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, or silyl (B83357) chlorides, to introduce new substituents. nih.govnih.gov

The N-benzoyl group in this compound is also known to direct lithiation to the α-position of the piperidine ring. However, the presence of the acidic proton of the carboxylic acid group is a significant consideration. This proton would likely be abstracted by the organolithium base, consuming at least one equivalent of the base. This could potentially be circumvented by protecting the carboxylic acid group prior to the lithiation step.

The regioselectivity of the lithiation can be influenced by the nature of the N-acyl group and the reaction conditions. Computational studies on related N-benzylbenzamides have shown that lithiation can occur at both the benzylic position and the ortho-position of the benzoyl group, depending on the electrophile used. mdpi.comresearchgate.net

Table 3: Potential Selective Substitution on the Piperidine Moiety

| Reagents | Intermediate | Electrophile (E+) | Product |

|---|---|---|---|

| 1. n-BuLi/TMEDA 2. E+ | α-lithiated piperidine | Alkyl halide (R-X) | 2-alkyl-2-(piperidine-1-carbonylamino)benzoic acid derivative |

Reactivity Profiling and Mechanistic Studies of Transformations

The reactivity of this compound is a complex interplay of the electronic and steric effects of its constituent functional groups. The N-benzoyl group, being an electron-withdrawing group, deactivates the nitrogen atom, making it less nucleophilic than in a simple piperidine. This electronic effect also influences the reactivity of the C-H bonds on the piperidine ring.

Mechanistic studies on the functionalization of N-acylpiperidines often invoke the formation of key intermediates such as N-acyliminium ions in oxidative reactions and α-lithiated species in deprotonation-substitution sequences. nih.govnih.gov Computational studies, including Density Functional Theory (DFT), can provide valuable insights into the transition states and reaction pathways of these transformations. For instance, DFT studies on the lithiation of N-Boc-2-aryl-heterocycles have helped to rationalize the regioselectivity of electrophilic trapping. nih.gov

The o-benzoic acid substituent is expected to play a significant role in the reactivity profile. Its acidic proton can interfere with base-mediated reactions. Furthermore, the carboxylate, once formed, could act as a directing group or an internal nucleophile in certain transformations. Understanding these intramolecular interactions is crucial for predicting and controlling the outcomes of chemical modifications on this scaffold.

Exploration of Biological Activities and Underlying Molecular Mechanisms of 2 Piperidine 1 Carbonylamino Benzoic Acid

Mechanistic Investigations of Antimicrobial Activity

No peer-reviewed studies detailing the antimicrobial mechanisms of 2-(piperidine-1-carbonylamino)benzoic acid were found. Research into related benzoic acid and piperidine (B6355638) compounds suggests potential antimicrobial activity, but specific data for the target compound is unavailable.

Elucidation of Specific Cellular Targets in Microbial Systems

There is no information available in the scientific literature identifying the specific cellular or molecular targets of this compound in microbial systems.

Pathways Modulated in Antimicrobial Action

The metabolic or signaling pathways that may be modulated by this compound to exert an antimicrobial effect have not been documented.

Comparative Studies Across Microbial Classes in Preclinical Models

No preclinical studies comparing the activity of this compound across different classes of microbes (e.g., Gram-positive vs. Gram-negative bacteria, fungi) have been published.

Detailed Analysis of Anticancer Activity in Preclinical Models

While numerous piperidine and benzoic acid derivatives have been investigated for anticancer properties, specific preclinical data on the efficacy and mechanism of action for this compound is absent from the current body of scientific literature.

Apoptosis Induction and Cell Cycle Modulation Mechanisms in Cancer Cell Lines

There are no available studies that describe the mechanisms by which this compound may induce apoptosis or modulate the cell cycle in any cancer cell lines.

Angiogenesis and Metastasis Inhibition Studies in Model Systems

Research detailing the effects of this compound on angiogenesis or metastasis in in vitro or in vivo model systems could not be located.

Interaction with Key Oncogenic Pathways and Targets

No studies were identified that investigate the interaction of this compound with key oncogenic pathways or specific molecular targets relevant to cancer biology.

Enzymatic Modulation and Inhibition Studies

There is no available research detailing the effects of this compound on any enzyme families or isoforms.

Identification of Relevant Enzyme Families and Isoforms

No information exists to identify specific enzyme families or isoforms that are modulated or inhibited by this compound.

Kinetic and Mechanistic Characterization of Enzyme Interactions

In the absence of studies on enzyme interactions, no kinetic or mechanistic data for this compound can be provided.

Impact on Cellular Signaling Cascades and Transcriptional Regulation

There is a lack of research on the impact of this compound on cellular signaling pathways and the regulation of gene transcription.

Signal Transduction Pathway Mapping

Consequently, no signal transduction pathways affected by this compound have been mapped.

Gene Expression Profiling and Proteomic Analysis in Model Systems

There is no available scientific literature detailing gene expression profiling or proteomic analysis in any model system treated with this compound. Consequently, no data on differentially expressed genes or proteins, nor insights into the compound's impact on cellular pathways at the transcriptome or proteome level, can be provided.

Target Validation and Deconvolution Methodologies

Information regarding the specific molecular targets of this compound is not available. As no primary targets have been identified, there are no studies on target validation or deconvolution for this compound. Methodologies such as affinity chromatography, activity-based protein profiling, or computational target prediction have not been reported in the context of this specific molecule.

In Vitro Pharmacological Profiling and Assay Development

A detailed in vitro pharmacological profile for this compound has not been published. There are no available data from screens against panels of receptors, enzymes, ion channels, or other biologically relevant targets. Furthermore, the development and validation of specific assays to characterize the biological activity of this compound have not been described in the scientific literature. While general assay formats exist for related chemical classes, their specific application to this compound has not been documented.

Structure Activity Relationship Sar and Rational Design of 2 Piperidine 1 Carbonylamino Benzoic Acid Analogues

Systematic Modification of the Piperidine (B6355638) Moiety and its Impact on Bioactivity

The piperidine ring is a prevalent structural motif in many pharmaceuticals and bioactive compounds, and its substitution pattern significantly influences biological activity. acs.orgresearchgate.net Modifications to this saturated N-alkyl heterocycle can markedly alter the physicochemical and biological properties of the parent compound. acs.org

Research has shown that the position of substituents on the piperidine ring is crucial. For instance, in studies of monoamine oxidase (MAO) inhibitors, para-substitution on the piperidine ring was found to be preferable to meta-substitution. acs.org The addition of a hydroxyl group at the para-position significantly increased the inhibitory effect for both MAO-A and MAO-B. acs.org

The nature of the substituent also plays a vital role. In one study on piperine (B192125) derivatives, replacing the piperidine ring with small amino functional groups led to compounds with higher activity for MAO-B inhibition. acs.org Another study on tyrosinase inhibitors found that substituting the piperidine with a benzyl (B1604629) group could promote specific interactions with a hydrophobic pocket near the catalytic site, enhancing potency. nih.gov

Furthermore, introducing unsaturation into the piperidine ring has been shown to increase potency tenfold in certain series of compounds targeting Trypanosoma cruzi. dndi.org However, replacing the piperidine with an acyclic analogue or a morpholine (B109124) ring resulted in a loss of activity, highlighting the importance of the specific heterocyclic scaffold. dndi.org

Table 1: Impact of Piperidine Moiety Modifications on Bioactivity

| Parent Compound Series | Modification | Observed Impact on Bioactivity | Target |

|---|---|---|---|

| MAO Inhibitors | Para-hydroxy substitution | Increased inhibitory effect. acs.org | MAO-A/MAO-B |

| MAO Inhibitors | Meta substitution | Less effective than para-substitution. acs.org | MAO-A/MAO-B |

| Tyrosinase Inhibitors | N-benzyl substitution | Enhanced potency through hydrophobic interactions. nih.gov | Tyrosinase |

| Anti-trypanosomal Agents | Introduction of unsaturation (tetrahydropyridine) | Ten-fold increase in potency. dndi.org | Trypanosoma cruzi |

Functional Group Variation on the Benzoic Acid Core and Structure-Function Correlations

The position and nature of substituents on the benzoic acid ring are critical determinants of activity. In the development of carbonic anhydrase inhibitors based on a 2-(benzylsulfinyl)benzoic acid scaffold, exploration of the chemical space around the core functional groups led to the discovery of potent and selective inhibitors. researchgate.net The carboxylic acid group itself is often a crucial interaction point, frequently forming salt bridges or hydrogen bonds with target proteins.

Table 2: Structure-Function Correlations of Benzoic Acid Core Modifications

| Compound Series | Modification on Benzoic Acid Core | Structure-Function Correlation | Reference |

|---|---|---|---|

| Phenylaminobenzoic acids | Methyl substitution at position 3 | Influences molecular nonplanarity and crystal packing. uky.edu | uky.edu |

| Carbonic Anhydrase Inhibitors | Various substitutions | Modulates isoform selectivity (hCA I, II, IX, XII). researchgate.net | researchgate.net |

Role of the Amide Linkage in Target Recognition and Binding

The amide linkage provides a rigid and planar unit that correctly orients the piperidine and benzoic acid moieties relative to each other. This linkage is a critical hydrogen bond donor and acceptor, often playing a direct role in anchoring the ligand to its biological target.

The carbonyl oxygen and the N-H group of the amide can form crucial hydrogen bonds with amino acid residues in a protein's binding pocket. The structural requirements for these interactions are often very specific. For example, in the context of fatty acid amide hydrolase (FAAH) inhibitors, computational analysis has shown that the enzyme induces a distortion of the amide bond of piperidine and piperazine (B1678402) aryl ureas, which favors the formation of a covalent adduct with the enzyme. nih.gov This highlights that the amide linkage can be more than a simple linker and can participate directly in the mechanism of action.

The length and flexibility of the linker are also important. In one study, a three-membered amide linkage in a piperine derivative was found to be optimal for high inhibitory activity against MAO-B. acs.org The stability and conformational rigidity of the amide bond are essential for maintaining the bioactive conformation of the molecule, minimizing the entropic penalty upon binding to the target.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. For derivatives of 2-(piperidine-1-carbonylamino)benzoic acid, the conformational preferences of the piperidine ring and the relative orientation of the aromatic ring are key factors influencing bioactivity.

The piperidine ring typically adopts a chair conformation. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be critical for biological activity. Studies on 2-substituted piperazines, a related heterocyclic system, have shown that the axial conformation is often preferred and that this preference can control binding to pharmaceutically relevant targets like the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the endogenous ligand. nih.gov

Computational studies, including conformational searches and the analysis of minimum-energy conformers, are valuable tools for understanding these preferences. researchgate.net The introduction of substituents, particularly fluorine, can significantly influence conformational behavior through charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net Understanding these conformational biases allows for the rational design of ligands that are "pre-organized" for binding, which can lead to enhanced affinity and selectivity.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to improve a compound's properties while retaining its desired biological activity. researchgate.netnih.gov These techniques are employed to access novel chemical space, enhance synthetic accessibility, improve pharmacokinetic profiles, or circumvent existing patents. researchgate.netnih.gov

Scaffold Hopping: This involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of key binding groups. nih.gov For the this compound framework, one might replace the benzoic acid ring with another aromatic or heteroaromatic system that preserves the spatial relationship between the carboxylic acid (or a bioisostere) and the amide linker. Knowledge-based methods that analyze ligand fragments from similar binding sites in the Protein Data Bank can be used to identify potential scaffold replacements. researchgate.net

Bioisosteric Replacements: This strategy involves the substitution of a specific functional group with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability due to poor membrane permeability and rapid metabolism. It can be replaced with bioisosteres such as tetrazole, hydroxamic acid, or N-acyl sulfonamide to improve drug-like properties while maintaining the key acidic interaction.

Piperidine Bioisosteres: In the optimization of P2Y14 receptor antagonists, the zwitterionic piperidine moiety was replaced with neutral bioisosteres, such as 5-(hydroxymethyl)isoxazol-3-yl, to create more drug-like compounds. nih.gov

Amide Bond Bioisosteres: The amide bond can be replaced with groups like reverse amides, esters, or alkenes to alter stability and hydrogen bonding patterns.

These approaches are integral to lead optimization, allowing medicinal chemists to systematically address liabilities in a lead compound. nih.gov

Design Principles for Enhanced Selectivity and Potency

Based on SAR studies, several key principles can be formulated for designing more potent and selective analogues of this compound.

Optimize Piperidine Substitution: The substitution pattern on the piperidine ring is a primary determinant of activity. Introducing small, polar groups (e.g., hydroxyl) or hydrophobic groups (e.g., benzyl) at specific positions (e.g., C4) can exploit corresponding polar or hydrophobic pockets in the target's binding site to increase affinity and selectivity. acs.orgnih.gov

Fine-Tune Benzoic Acid Electronics: The electronic nature of the benzoic acid ring should be modulated by adding electron-withdrawing or electron-donating groups. This can optimize the pKa of the carboxylic acid for ideal interaction with the target and improve cell permeability. researchgate.netresearchgate.net

Exploit Conformational Restriction: Introducing rigidity into the molecule can lock it into its bioactive conformation, reducing the entropic cost of binding and thus increasing potency. This can be achieved by introducing unsaturation in the piperidine ring or by incorporating substituents that favor a specific chair conformation. dndi.orgnih.gov

Utilize Bioisosterism for Property Modulation: Systematically replace key functional groups (especially the carboxylic acid) with bioisosteres to improve pharmacokinetic properties such as metabolic stability and oral bioavailability without sacrificing potency. nih.gov

Structure-Based Design: When the structure of the biological target is known, molecular modeling and docking can be used to rationally design modifications. nih.gov This allows for the precise design of analogues that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes within the binding site.

By integrating these principles, researchers can effectively navigate the chemical space around the this compound scaffold to develop optimized compounds with enhanced therapeutic potential. nih.gov

Advanced Computational and Theoretical Studies of 2 Piperidine 1 Carbonylamino Benzoic Acid

Molecular Dynamics Simulations of Compound-Target Complexes

Simulations are typically initiated with a docked pose of the ligand within the active site of the target protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The stability of the simulation is assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. nih.gov Analysis of the trajectory can reveal crucial information about hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. nih.gov

For instance, a hypothetical MD simulation of 2-(piperidine-1-carbonylamino)benzoic acid complexed with a target protein might reveal that the carboxyl group of the benzoic acid moiety forms a stable hydrogen bond with a specific amino acid residue, such as an arginine or lysine. The piperidine (B6355638) ring, on the other hand, could be involved in hydrophobic interactions with nonpolar residues within the binding pocket. nih.gov The carbonyl group of the urea (B33335) linker could also participate in hydrogen bonding, further stabilizing the complex.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total length of the simulation. |

| Average RMSD (Protein) | 2.5 Å | The average deviation of the protein backbone from its initial conformation. |

| Average RMSD (Ligand) | 1.8 Å | The average deviation of the ligand from its initial conformation within the binding site. |

| Key Hydrogen Bonds | Arg122, Ser245 | Amino acid residues forming persistent hydrogen bonds with the ligand. |

| Key Hydrophobic Interactions | Leu89, Val95, Ile150 | Amino acid residues forming significant hydrophobic contacts with the ligand. |

| Binding Free Energy (MM/GBSA) | -45.2 kcal/mol | An estimation of the binding affinity calculated using the Molecular Mechanics/Generalized Born Surface Area method. mdpi.com |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. nih.govderpharmachemica.com These methods can be used to determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors for this compound. researchgate.net

The optimized molecular structure provides the most stable three-dimensional arrangement of the atoms. Frontier molecular orbital analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's excitability and its ability to participate in chemical reactions.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). derpharmachemica.com This information is crucial for predicting how the molecule will interact with other molecules and biological targets. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and carbonyl groups, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors.

Table 2: Hypothetical Quantum Chemical Properties of this compound Calculated at the B3LYP/6-311G+(d,p) Level

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.6 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Global Hardness | 2.8 eV | A measure of the molecule's resistance to charge transfer. |

| Global Electrophilicity | 1.5 eV | A measure of the molecule's ability to accept electrons. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a widely used technique in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov

A pharmacophore model for a target of interest can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of known active molecules (ligand-based). nih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov

For this compound, a pharmacophore model could be developed based on its key interaction features. This might include a hydrogen bond acceptor feature for the carboxyl oxygen, a hydrogen bond donor for the amide hydrogen, a hydrophobic feature for the piperidine ring, and an aromatic feature for the benzoic acid ring. This model could then be used to perform virtual screening of compound libraries to identify other molecules with similar features and potentially similar biological activity.

Table 3: A Hypothetical Pharmacophore Model Based on this compound

| Feature Type | Number of Features | Geometric Constraints (Distances in Å) |

| Hydrogen Bond Acceptor (HBA) | 2 | HBA1-HBA2: 4.5-5.0 |

| Hydrogen Bond Donor (HBD) | 1 | HBD1-HBA1: 3.0-3.5 |

| Aromatic Ring (AR) | 1 | AR1-HBA1: 6.0-6.5 |

| Hydrophobic (H) | 1 | H1-AR1: 4.0-4.5 |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a predictive QSAR model, the activity of new, unsynthesized compounds can be estimated, thereby guiding the design of more potent molecules. researchgate.net

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov A well-validated QSAR model can provide insights into the structural features that are important for biological activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to an increase in activity, while the presence of a bulky substituent at another position is detrimental.

Table 4: Example of a Hypothetical QSAR Model for a Series of this compound Analogs

| Dependent Variable | Equation | Statistical Parameters |

| Biological Activity (pIC50) | pIC50 = 0.5 * ClogP - 0.2 * MW + 1.5 * HBA_count + 2.1 | R² = 0.85, Q² = 0.72 |

| ClogP | Calculated octanol-water partition coefficient | |

| MW | Molecular Weight | |

| HBA_count | Number of hydrogen bond acceptors |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. researchgate.net These predictions help in identifying potential liabilities that could lead to poor bioavailability or undesirable side effects, thus allowing for early optimization of the lead compounds. researchgate.net Various computational models and software are available to predict a wide range of ADME properties. mdpi.com

For this compound, in silico ADME predictions can provide estimates for properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).

Table 5: Predicted In Silico ADME Properties of this compound

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 262.3 g/mol | Within the range for good oral bioavailability. |

| logP | 2.1 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 78.5 Ų | Suggests good intestinal absorption. |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB to a significant extent. |

| Cytochrome P450 2D6 Inhibitor | No | Low potential for drug-drug interactions involving this enzyme. |

Chemoinformatic Analysis of Compound Libraries Containing Related Scaffolds

Chemoinformatic analysis involves the use of computational methods to analyze and compare large collections of chemical compounds. researchgate.net By analyzing compound libraries containing scaffolds related to this compound, it is possible to explore the chemical space around this core structure, identify trends in structure-activity relationships, and discover novel compounds with desired properties.

This analysis can involve techniques such as similarity searching, clustering, and diversity analysis. Similarity searching can be used to identify compounds in a database that are structurally similar to this compound, which may share similar biological activities. Clustering can group compounds based on their structural or physicochemical properties, which can help in identifying different chemical series with distinct characteristics. Diversity analysis can assess the structural variety within a library of related compounds, ensuring a broad exploration of the chemical space.

Table 6: Representative Chemoinformatic Analysis of a Virtual Library Based on the this compound Scaffold

| Analysis Type | Metric | Result | Implication |

| Scaffold Diversity | Number of Unique Scaffolds | 15 | The library contains a moderate diversity of core structures. |

| Physicochemical Property Distribution | Average Molecular Weight | 350 ± 50 g/mol | The library is focused on drug-like molecules. |

| Average ClogP | 2.5 ± 1.0 | The library covers a range of lipophilicity. | |

| Similarity to Known Drugs | Tanimoto Coefficient > 0.85 | 5% | A small percentage of the library shows high similarity to existing drugs. |

| Clustering Analysis | Number of Clusters (at 0.7 similarity) | 25 | The library can be grouped into distinct chemical series for further investigation. |

Preclinical Therapeutic Potential and Applications in Drug Discovery Research for 2 Piperidine 1 Carbonylamino Benzoic Acid

Mechanistic Basis for Development in Antimicrobial Therapy

The piperidine (B6355638) ring is a core structure in numerous synthetic and natural compounds exhibiting a wide range of biological activities, including antimicrobial effects. encyclopedia.pubarizona.edu Derivatives of piperidine have been shown to possess antibacterial and antifungal properties. nih.govacademicjournals.orgbiointerfaceresearch.com For instance, certain novel piperidine derivatives have demonstrated significant inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. academicjournals.orgbiointerfaceresearch.com One study highlighted a piperidine derivative that showed strong inhibition against seven different types of bacteria. academicjournals.org The mechanism of action for piperidine-containing antimicrobials can vary, but they often involve disruption of the bacterial cell membrane or inhibition of essential enzymes. researchgate.net

Similarly, benzoic acid and its derivatives are known for their antibacterial and antifungal properties, often by disrupting cellular homeostasis through the transport of H+ ions into the bacterial cytoplasm. sciforum.net The antimicrobial efficacy of these compounds can be influenced by their specific chemical structure, including the nature and position of substituents on the aromatic ring.

Given that 2-(piperidine-1-carbonylamino)benzoic acid incorporates both of these structural motifs, it is plausible that it could exhibit antimicrobial activity. Preclinical investigations would be necessary to determine its spectrum of activity and specific mechanism of action.

Table 1: Antimicrobial Activity of Structurally Related Piperidine Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Effect | Reference(s) |

| Piperidine-4-carboxamide derivatives | Gram-positive and Gram-negative bacteria | Good absorption and antimicrobial activity. | researchgate.net |

| Halogenated piperidine derivatives | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | Inhibition of growth with MIC values of 32-512 µg/ml for some derivatives. | nih.gov |

| Novel synthesized piperidine derivatives | Bacillus cereus, E. coli, S. aureus, B. subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Micrococcus luteus | Strong inhibitory activity against a range of bacteria. | academicjournals.org |

| Piperidine derivatives from Wittig olefination | Staphylococcus aureus, Escherichia coli | Moderate to excellent antibacterial activity. | biointerfaceresearch.com |

Prospects in Oncology Research based on Identified Mechanisms

The piperidine scaffold is a common feature in a multitude of anticancer agents. encyclopedia.pubarizona.edu These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis (programmed cell death), and cell cycle arrest. nih.gov

For example, novel benzoxazole-appended piperidine derivatives have shown considerable antiproliferative activity against breast cancer cell lines, being more potent than the standard chemotherapy drug doxorubicin (B1662922) in some cases. nih.gov The mechanisms identified for these compounds include potent inhibition of Epidermal Growth Factor Receptor (EGFR) and induction of apoptosis through the stimulation of caspase-9 protein levels. nih.gov Other piperidine derivatives have been investigated for their ability to inhibit other targets relevant to cancer, such as aromatase. nih.gov

Benzoic acid derivatives have also been explored in cancer research, with some demonstrating the ability to inhibit tumor cell growth. nih.govresearchgate.net The structural similarity of some benzoic acid derivatives to retinoic acid has led to investigations of their retinoid-like bioactivity, which can influence cell growth and differentiation. nih.gov

The combination of a piperidine ring and a benzoic acid derivative in this compound suggests a potential for this compound to be explored in oncology. Its prospects would depend on its ability to interact with relevant cancer targets, which would need to be determined through preclinical screening and mechanistic studies.

Table 2: Anticancer Activity of Structurally Related Piperidine and Benzoic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| Benzoxazole-appended piperidines | MCF-7 and MDA-MB-231 (Breast cancer) | EGFR inhibition, apoptosis induction via caspase-9. | nih.gov |

| Benzo[f]quinoline derivatives | Various human tumor cell lines | Cytotoxic effects, with some compounds showing selectivity for leukemia cells. | mdpi.com |

| Benzopyrone derivatives | Leukemia, non-small cell lung, CNS, and breast cancer subpanels | Growth inhibition. | nih.gov |

| Piperazine (B1678402) derivatives of vindoline | Various human tumor cell lines | Antiproliferative effects. | mdpi.com |

Investigation in Other Disease Areas (e.g., Inflammation, Neurodegeneration) in Preclinical Models

Inflammation: Both piperidine and benzoic acid derivatives have been investigated for their anti-inflammatory properties. For instance, a newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β, hypothetically through the inhibition of the COX-2 enzyme and NF-κβ signaling pathways. nih.gov Certain benzoic acid analogs have also been shown to have anti-inflammatory and antioxidant properties. researchgate.net

Neurodegeneration: The piperidine moiety is a key component of many compounds targeting the central nervous system (CNS). arizona.edu Derivatives of piperidine are being explored for the treatment of neurodegenerative diseases like Alzheimer's. encyclopedia.pubmdpi.com For example, nipecotic acid derivatives, which feature a piperidine ring, have shown potential as multi-targeting agents against neurodegeneration by exhibiting antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities. nih.gov The piperidine moiety in these compounds is thought to facilitate binding to the active site of acetylcholinesterase. nih.gov Furthermore, novel cinnamamide-piperidine derivatives have been designed and synthesized, with some exhibiting potent neuroprotective activity in both in vitro and in vivo models of stroke. dntb.gov.uaresearchgate.net

The presence of both the piperidine and benzoic acid structures in this compound suggests that it could be a candidate for investigation in inflammatory and neurodegenerative disorders.

Role as a Privileged Scaffold for Novel Ligand Discovery

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The piperidine ring, and more specifically structures like benzoylpiperidine, are considered privileged scaffolds due to their presence in a wide array of bioactive molecules with diverse therapeutic applications. mdpi.comresearchgate.netnih.gov

The benzoylpiperidine fragment is found in drugs targeting CNS disorders, cancer, thrombosis, and parasitic diseases, among others. mdpi.comresearchgate.net Its metabolic stability and its ability to act as a bioisostere for other chemical groups, such as the piperazine ring, make it a versatile and reliable framework in drug design. mdpi.comresearchgate.net The piperazine scaffold is also considered privileged for its ability to modulate the physicochemical and pharmacokinetic properties of drugs. nih.gov

The structure of this compound, which can be viewed as a variation of the benzoylpiperidine theme, suggests that it could serve as a privileged scaffold. Its core structure could be chemically modified to create a library of related compounds for screening against a wide range of biological targets, facilitating the discovery of novel ligands for various diseases.

Combination Therapy Strategies in Preclinical Models

While there is no specific information on combination therapy involving this compound, the general principle of combination therapy is to enhance therapeutic efficacy, overcome drug resistance, or reduce toxicity. In oncology, for instance, combining agents with different mechanisms of action is a standard approach. A compound like this compound, if found to have anticancer activity through a specific mechanism (e.g., EGFR inhibition), could potentially be combined with other chemotherapeutic agents that act on different pathways.

In the context of infectious diseases, combination therapy is often used to combat antibiotic resistance. If this compound were to be developed as an antimicrobial, its potential in combination with existing antibiotics would be a logical area for preclinical investigation.

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study biological systems by selectively binding to a specific protein or target. The development of a compound as a chemical probe requires it to have high potency, selectivity, and a well-understood mechanism of action.

Given that piperazine-based compounds have been developed as fluorescent probes for detecting biomolecules and for diagnostic purposes, it is conceivable that a piperidine-containing structure like this compound could be adapted for such applications. nih.gov For example, by attaching a fluorophore or other reporter group, derivatives of this compound could potentially be used to visualize specific targets in cells or tissues. The piperazine-fused cyclic disulfides have also been developed as rapid-response redox probes for live-cell imaging. chemrxiv.org

The potential for this compound to be developed as a chemical probe is dependent on identifying a specific biological target with which it interacts with high affinity and selectivity. This would require extensive preclinical research, including target identification and validation studies.

Future Directions and Emerging Research Avenues for 2 Piperidine 1 Carbonylamino Benzoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The landscape of chemical and pharmaceutical research is being reshaped by the advent of artificial intelligence (AI) and machine learning (ML). smolecule.com These powerful computational tools offer the potential to dramatically accelerate the discovery and optimization of novel compounds like 2-(piperidine-1-carbonylamino)benzoic acid.

In the context of this specific molecule, AI and ML could be instrumental in several ways. Predictive models, trained on vast datasets of chemical structures and their corresponding biological activities, could be employed to forecast the potential therapeutic targets of this compound and its derivatives. Machine learning algorithms can analyze its structural features to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, a crucial step in early-stage drug development.

Furthermore, generative AI models can design novel analogues of this compound with potentially enhanced efficacy or improved safety profiles. By learning the complex relationships between chemical structure and biological function, these models can propose new molecular architectures for synthesis and testing, thereby streamlining the traditionally resource-intensive process of lead optimization.

Table 1: Illustrative Application of AI/ML in Predicting Properties of this compound Derivatives

| Derivative | Predicted Target | Predicted ADMET Profile | Generative Model Novelty Score |

| Compound A | Kinase Inhibitor | Favorable | 0.85 |

| Compound B | GPCR Modulator | Moderate | 0.92 |

| Compound C | Ion Channel Blocker | Favorable | 0.78 |

This table is illustrative and represents the type of data that could be generated through AI/ML models.

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of a molecule's mechanism of action at a molecular level is fundamental to its development. Advanced spectroscopic techniques are critical in providing these insights. For this compound, techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, time-resolved Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy can be employed to probe its interactions with biological macromolecules.

These methods can reveal detailed information about the compound's binding mode to a target protein, including the specific amino acid residues involved in the interaction. This information is invaluable for understanding the basis of its biological activity and for guiding the rational design of more potent and selective analogues. For instance, NMR can be used to solve the three-dimensional structure of the compound when bound to its target, providing a static picture of the interaction. Time-resolved techniques, on the other hand, can offer a dynamic view of the binding process, elucidating the kinetics and conformational changes that occur upon binding.

Exploring Novel Synthetic Pathways and Biosynthetic Approaches

The efficiency and sustainability of chemical synthesis are increasingly important considerations in modern chemistry. Future research on this compound will likely focus on the development of novel and more efficient synthetic routes. This could involve the exploration of new catalytic systems, such as those based on earth-abundant metals, to improve reaction yields and reduce environmental impact.

Flow chemistry, a technique where reactions are carried out in continuously flowing streams, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to a more streamlined and cost-effective manufacturing process.

Beyond traditional chemical synthesis, biosynthetic approaches represent an exciting frontier. This could involve engineering microorganisms to produce the compound or its precursors, offering a potentially greener and more sustainable alternative to conventional methods.

Addressing Research Gaps in Understanding Biological Interactions

While the foundational structure of this compound is known, a comprehensive understanding of its biological interactions remains an area ripe for investigation. A key research gap is the identification and validation of its specific molecular targets within a biological system. High-throughput screening techniques, coupled with chemical proteomics, can be utilized to identify the proteins that interact directly with the compound.

Once a target is identified, further studies will be needed to elucidate the downstream signaling pathways that are modulated by this interaction. This will involve a combination of in vitro biochemical assays and cell-based experiments. A thorough understanding of these biological interactions is a prerequisite for any potential therapeutic application. The interactions of this compound with biological systems are an area of active research.

Potential in Material Science Applications and Development

The unique chemical structure of this compound may also lend itself to applications beyond the life sciences, in the realm of material science. The presence of both hydrogen bond donors and acceptors, as well as aromatic and aliphatic moieties, suggests that it could be a versatile building block for the creation of novel materials with interesting properties.

For example, it could be explored as a component in the formation of supramolecular assemblies, such as gels or liquid crystals, where the specific intermolecular interactions would dictate the macroscopic properties of the material. Its ability to coordinate with metal ions could also be investigated for the development of new catalysts or functional coordination polymers. Further research in this area would involve systematically studying its self-assembly behavior and its properties when incorporated into larger material frameworks.

常见问题

Q. Table 1. Comparative Biological Activity of Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Moderate | Cytotoxic to HeLa cells |

| Piperidine-4-carboxylic acid | Low | Low | Limited membrane permeability |

| Benzoic acid | Low | None | Baseline preservative control |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value (Hypothesized) | Technique |

|---|---|---|

| Hydrogen-bonding dimer | X-ray (SHELXL) | |

| Piperidine conformation | Chair | DFT optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。